molecular formula C25H22FNO4 B2617522 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid CAS No. 1822502-08-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid

Cat. No.: B2617522
CAS No.: 1822502-08-8
M. Wt: 419.452
InChI Key: KUXCZWSGUCCUBR-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile protection, which allows selective deprotection under mild conditions (e.g., piperidine) . This compound features a butanoic acid backbone substituted with a 4-fluorophenyl group at the γ-position, which confers unique electronic and steric properties. The fluorine atom on the phenyl ring enhances lipophilicity and may influence hydrogen-bonding interactions, making it valuable in designing bioactive peptides or small molecules targeting hydrophobic domains .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXCZWSGUCCUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The process often includes:

    Fmoc Protection: The amino group of the starting material is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 4-fluorophenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the Fmoc group using a base such as piperidine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate binding to proteins or enzymes, while the fluorophenyl group can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and synthetic parameters of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Yield (%) [α]D (Optical Rotation) Key Applications/Properties
This compound 4-Fluorophenyl C₂₅H₂₂FNO₄ 443.45 g/mol N/A N/A Peptide synthesis, hydrophobic motifs
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(piperidin-1-yl)butanoic acid Piperidin-1-yl C₂₄H₂₈N₂O₄ 424.49 g/mol 95 -11.3 (c=0.8 in DMF) GPCR-targeted ligands
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid Bromo C₁₉H₁₈BrNO₄ 420.26 g/mol N/A N/A Halogenated intermediates
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid Phenyl C₂₅H₂₃NO₄ 413.46 g/mol N/A N/A Aromatic peptide backbones
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)acetic acid 4-Fluorophenyl (shorter chain) C₂₃H₁₈FNO₄ 403.39 g/mol N/A N/A Rigid backbone for constrained peptides

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid, commonly referred to as Fmoc-D-Asp(Fluorophenyl), is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C24H27NO6
Molecular Weight : 425.5 g/mol
IUPAC Name : (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(4-fluorophenyl)butanoic acid

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis, indicating its relevance in peptide chemistry. The presence of the fluorophenyl group suggests potential interactions with biological targets through enhanced lipophilicity and electronic properties.

Research indicates that compounds similar to Fmoc-D-Asp(Fluorophenyl) can interact with various biological pathways, particularly in the modulation of neurotransmitter systems. The amino acid structure allows it to act as a partial agonist at certain receptors, which may influence neurochemical signaling pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of Fmoc-D-Asp derivatives. For instance, derivatives have shown efficacy against cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis, particularly through interactions with the ABCB1 efflux pump, which is linked to multidrug resistance in cancer therapy .

Case Studies

  • Antitumor Activity : A study demonstrated that Fmoc-D-Asp derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity, suggesting that these compounds could serve as lead structures for further development in cancer therapeutics.
  • Neurotransmitter Modulation : In vitro studies have shown that Fmoc-D-Asp can influence glutamate receptor activity, potentially providing insights into its role in neurodegenerative diseases where glutamate signaling is disrupted.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cell lines
Neurotransmitter ModulationInfluences glutamate receptor activity
Multidrug Resistance InhibitionModulates ABCB1 efflux pump activity

Synthesis and Derivatives

The synthesis of Fmoc-D-Asp(Fluorophenyl) typically involves standard peptide coupling techniques. The protective Fmoc group allows for selective reactions at the amine site without interference from other functional groups. Variations in the fluorophenyl substituent can lead to different biological activities and affinities for specific receptors.

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